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mitochondrial ribosomal protein 20 - 146834-16-4

mitochondrial ribosomal protein 20

Catalog Number: EVT-1518797
CAS Number: 146834-16-4
Molecular Formula: C10H9FO3
Molecular Weight: 0
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Product Introduction

Source

KpsT is encoded by the kpsT gene, which is part of a larger operon responsible for the synthesis and export of capsular polysaccharides. The operon includes several other genes that work in concert to facilitate the assembly and transport of these polysaccharides to the bacterial surface.

Classification

KpsT protein is classified as a membrane protein due to its location within the bacterial inner membrane. It functions as a transporter, specifically involved in the translocation of polysaccharide precursors across the membrane. This classification underscores its importance in cellular processes related to polysaccharide biosynthesis.

Synthesis Analysis

Methods

The synthesis of KpsT protein can be achieved through various methods, including:

  • Cell-Free Protein Synthesis (CFPS): This method allows for the production of KpsT without the constraints of living cells, making it easier to manipulate conditions for optimal folding and activity. CFPS can utilize eukaryotic or prokaryotic extracts to produce proteins efficiently .
  • In Vivo Expression: KpsT can also be synthesized within living bacterial cells by cloning the kpsT gene into a suitable plasmid vector, which is then transformed into E. coli. This method relies on the natural transcription and translation machinery of the host cells.

Technical Details

In CFPS systems, components such as ribosomes, amino acids, and energy sources are provided in vitro to drive protein synthesis. The choice of extract (e.g., wheat germ or reticulocyte lysate) influences yield and functionality. In vivo systems require careful selection of promoters and regulatory elements to ensure high levels of expression without toxicity .

Molecular Structure Analysis

Structure

The KpsT protein exhibits a characteristic membrane-spanning structure typical of transport proteins. Its hydrophobic regions facilitate integration into lipid bilayers, while hydrophilic regions are exposed to either the cytoplasm or extracellular environment.

Data

Structural studies using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy have provided insights into its conformation and interaction with polysaccharide substrates. These studies reveal key residues involved in substrate binding and translocation mechanisms.

Chemical Reactions Analysis

Reactions

KpsT catalyzes several biochemical reactions related to polysaccharide biosynthesis:

  • Substrate Binding: The initial step involves binding nucleotide sugars or other precursors necessary for capsular polysaccharide formation.
  • Translocation: Following binding, KpsT facilitates the movement of these substrates across the inner membrane, which is crucial for subsequent polymerization reactions that form colanic acid.

Technical Details

Understanding these reactions often involves kinetic studies and modeling approaches that analyze how changes in substrate concentration affect reaction rates. Techniques such as fluorescence resonance energy transfer (FRET) can also be employed to study conformational changes during substrate binding .

Mechanism of Action

Process

The mechanism by which KpsT operates involves several steps:

  1. Recognition: The protein recognizes specific nucleotide sugar substrates.
  2. Binding: These substrates bind to KpsT, inducing conformational changes.
  3. Translocation: The bound substrates are then translocated across the membrane.
  4. Release: Finally, substrates are released into the periplasmic space where they can be polymerized into capsular structures.

Data

Kinetic parameters such as binding affinities and turnover rates have been determined through various assays, providing insight into the efficiency and regulation of KpsT activity during polysaccharide biosynthesis .

Physical and Chemical Properties Analysis

Physical Properties

KpsT is characterized by its hydrophobicity due to its membrane-spanning domains, which are essential for its function as a transporter. Its stability can be influenced by factors such as pH and ionic strength.

Chemical Properties

Chemically, KpsT interacts with nucleotide sugars through hydrogen bonding and hydrophobic interactions. Its activity can be affected by inhibitors that disrupt membrane integrity or substrate availability.

Relevant data on solubility, stability under different conditions, and interaction with other cellular components are critical for understanding its functionality .

Applications

KpsT protein has several scientific applications:

  • Vaccine Development: Understanding KpsT's role in virulence can aid in designing vaccines targeting capsular polysaccharides.
  • Biotechnological Uses: KpsT may be utilized in synthetic biology for producing polysaccharides with specific properties for industrial applications.
  • Research Tool: As a model system for studying membrane proteins, KpsT provides insights into transport mechanisms that are applicable across various biological systems.
Structural Biology of Mitochondrial Ribosomal Protein 20

Primary Sequence and Domain Organization of MRP20

Homology to Bacterial Ribosomal Protein L23

MRP20 shares significant evolutionary conservation with bacterial ribosomal protein L23, a key component near the polypeptide exit tunnel. In Saccharomyces cerevisiae, MRP20 retains the core L23 homology domain (residues 84–176), which anchors it to the ribosomal subunit and facilitates interactions with rRNA and neighboring ribosomal proteins. This domain is indispensable for ribosome stability and nascent chain progression [1]. Mutational studies confirm that deletions in this region disrupt 54S subunit assembly, underscoring its ancestral role conserved from prokaryotes [1] [5].

Mitochondrion-Specific C-Terminal Extensions (Mitospecific Domains)

A hallmark of MRP20 is its C-terminal mitospecific domain (residues 176–263 in yeast), absent in bacterial L23. This extension is enriched in α-helical structures and mediates interactions with the inner mitochondrial membrane and assembly factors. Truncation of the final 23 residues (targeting a predicted α-helix) in yeast (mrp20ΔC) severely impairs oxidative phosphorylation and ribosome assembly, confirming its role in ribosomal stability [1]. The domain’s length and composition vary across eukaryotes, reflecting adaptations to lineage-specific assembly mechanisms:

Table 1: Mitospecific Domain Variations Across Species

SpeciesDomain Length (aa)Key Structural FeaturesFunctional Impact of Truncation
S. cerevisiae87 aa (residues 176–263)C-terminal α-helixLoss of 54S assembly; OXPHOS defect
Homo sapiens~70 aa (predicted)Flexible loop-richNot empirically tested
Trypanosoma spp.Minimal or absentReduced complexityLikely compensated by other proteins

Cryo-EM and X-Ray Crystallography Insights into MRP20 Architecture

Role in Ribosomal Subunit Assembly and Stability

Cryo-EM structures reveal that MRP20 acts as a scaffold for mt-LSU assembly. In yeast, truncation of its mitospecific domain (mrp20ΔC) triggers the accumulation of a membrane-bound subcomplex containing tunnel exit proteins (MrpL4, MrpL40), peroxiredoxin (Prx1), and uncharacterized factors like MrpL25. This subcomplex represents a stalled assembly intermediate, confirming MRP20’s role in coordinating late-stage maturation [1]. Overexpression of truncated MRP20 fails to rescue assembly defects, demonstrating that the mitospecific domain’s structural integrity—not merely its presence—is essential [1].

Table 2: Impact of MRP20 Truncation on Ribosomal Assembly

Ribosomal ComponentWild-Type Localizationmrp20ΔC Mutant Phenotype
54S subunitIntegrated into mature LSUAbsent; replaced by subcomplexes
MrpL40LSU-integratedAccumulates in membrane subcomplex
21S rRNAStableSlightly reduced levels
Oxa1 (membrane insertase)Transient LSU bindingDisrupted recruitment

Interaction Networks at the Ribosomal Tunnel Exit Site

MRP20 anchors a protein network at the polypeptide tunnel exit, facilitating crosstalk between ribosomal subunits and membrane translocases. Cryo-EM models show direct interactions with:

  • MrpL22 and MrpL13: Stabilize rRNA helices near the exit port.
  • Oxa1 and Mba1: Insertion machinery for nascent chains [1] [7].In humans, this network expands to include assembly factors like GTPBP7 and NSUN4-MTERF4, which ensure proper folding of the peptidyl transferase center (PTC) adjacent to the tunnel [6]. The mitospecific domain directly contacts the inner membrane, positioning the ribosome for co-translational protein insertion [1].

Comparative Structural Analysis Across Species

Conservation in Eukaryotes vs. Prokaryotes

The L23-homology domain of MRP20 is universally conserved, maintaining its rRNA-binding fold from bacteria to mammals. In humans, MRP20 (identified as bL23m) occupies a topologically equivalent position near the tunnel exit in the 39S subunit. However, mammalian mitoribosomes exhibit increased structural complexity: MRP20 engages with additional proteins (e.g., mL48, mL64) absent in bacteria, which refine nascent chain trajectory and membrane targeting [5] [7]. This conservation underscores the non-redundant role of MRP20 in polypeptide exit site organization across evolution.

Divergence in Parasitic Protozoa and Fungi

Parasitic protozoa (e.g., Trypanosoma) and fungi exhibit radical divergence in MRP20 architecture:

  • Fungi: The mitospecific domain is elongated and integrates redox-sensitive components like Prx1, linking ribosome assembly to oxidative stress response [1].
  • Protozoa: MRP20’s mitospecific domain is reduced or absent, potentially compensated by novel ribosomal proteins (e.g., Trypanosoma-specific PPRs) [4].
  • Modular Assembly: Human mitoribosomes use preassembled protein modules for biogenesis, while yeast MRP20 relies on membrane-coupled assembly. This suggests evolutionary trade-offs between protein complexity and membrane dependency [4] [6].

Tables and structural insights derived from [1] [2] [4].

Properties

CAS Number

146834-16-4

Product Name

mitochondrial ribosomal protein 20

Molecular Formula

C10H9FO3

Synonyms

mitochondrial ribosomal protein 20

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